2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate is a chemical compound with the molecular formula . This compound features a complex aromatic structure characterized by a trichlorophenyl group and a trifluoromethoxybenzenesulfonate group. It is primarily utilized in organic synthesis and various biochemical applications due to its unique properties and reactivity. The compound is classified under sulfonates, which are esters of sulfuric acid containing the sulfonyl functional group.
Methods of Synthesis:
The synthesis of 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate typically involves the reaction of 2,4,6-trichlorophenol with 4-(trifluoromethoxy)benzenesulfonyl chloride. This reaction is generally conducted in the presence of a base, such as pyridine, to neutralize hydrochloric acid produced during the reaction. The mixture is heated to facilitate product formation.
Technical Details:
The molecular structure of 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate can be described using its InChI and SMILES notations:
InChI=1S/C13H6Cl3F3O4S/c14-7-5-10(15)12(11(16)6-7)23-24(20,21)9-3-1-8(2-4-9)22-13(17,18)19/h1-6H
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate is capable of undergoing various chemical reactions:
Types of Reactions:
Technical Details:
The reactivity of this compound is influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating trichlorophenyl group, which together modulate its chemical behavior.
The mechanism of action for 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate varies depending on its application. In biochemical contexts, it may interact with enzymes or cellular receptors:
2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate has several significant applications:
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 111818-57-6
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7